

physical and chemical properties of Tetramethyl-1,3-cyclobutanedione

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Compound of Interest

Compound Name: Tetramethyl-1,3-cyclobutanedione

Cat. No.: B147496

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An In-depth Technical Guide to Tetramethyl-1,3-cyclobutanedione

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tetramethyl-1,3-cyclobutanedione**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Core Properties

Tetramethyl-1,3-cyclobutanedione, a white to off-white crystalline solid, is a key intermediate in various chemical syntheses.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ O ₂	[2] [3] [4]
Molecular Weight	140.18 g/mol	[5]
CAS Number	933-52-8	[2]
Appearance	White to cream crystals or powder	[2]
Melting Point	114-116 °C	[5]
Boiling Point	208.3 ± 15.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm ³	[6]
Solubility	Soluble in chloroform.	[7]
InChI Key	RGCDVHNITQEYPO-UHFFFAOYSA-N	[2] [8]
SMILES	<chem>CC1(C)C(=O)C(C)(C)C1=O</chem>	[2] [5]

Synthesis of Tetramethyl-1,3-cyclobutanedione

The primary route for the synthesis of **Tetramethyl-1,3-cyclobutanedione** involves the dimerization of dimethylketene. This ketene is typically generated in situ from the dehydrohalogenation of isobutyryl chloride using a base such as triethylamine.[\[4\]](#)

Experimental Protocol: Synthesis from Isobutyryl Chloride

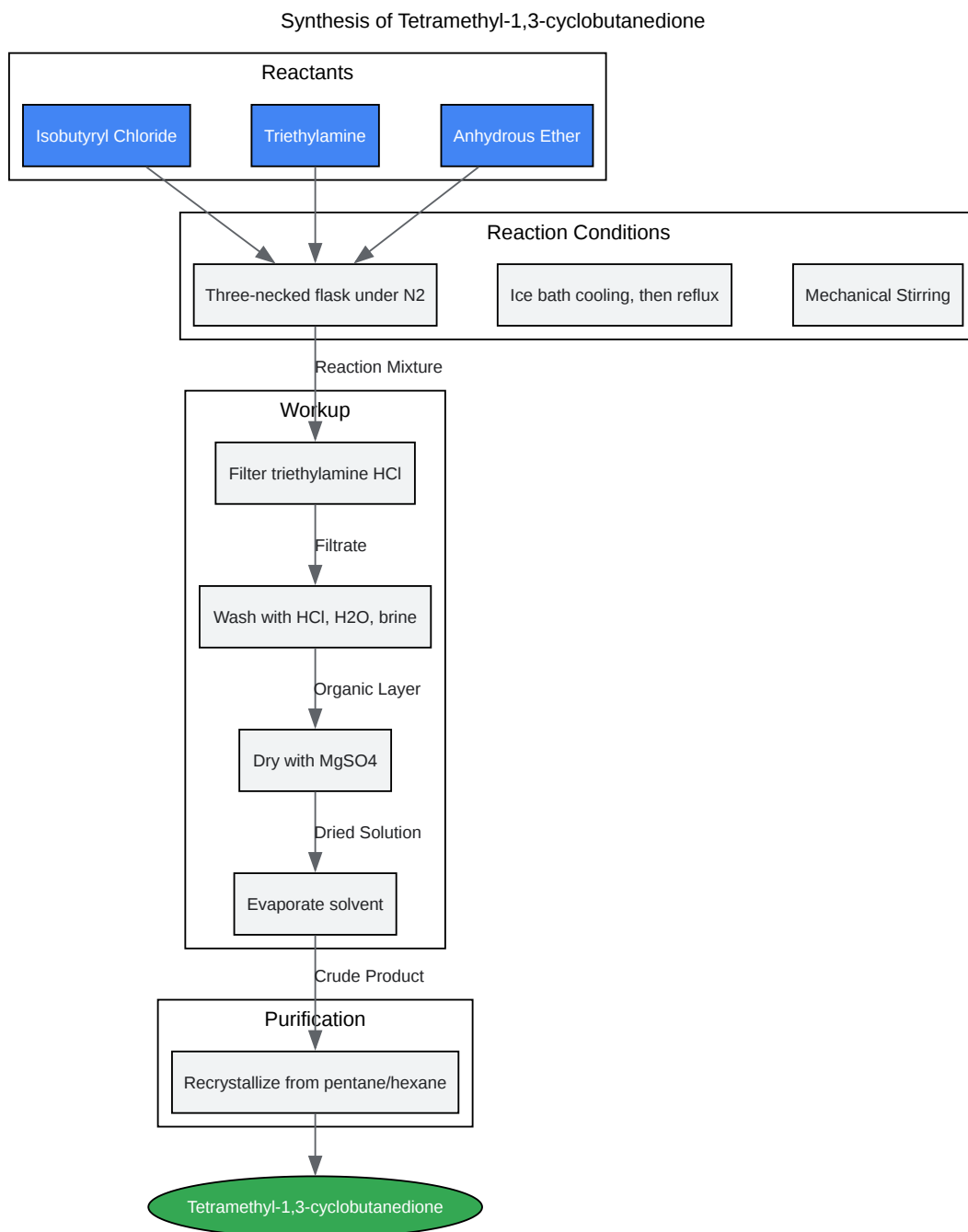
Materials:

- Isobutyryl chloride
- Triethylamine
- Anhydrous ether (or another suitable inert solvent)

- Hydrochloric acid (for washing)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyryl chloride in anhydrous ether.
- Cool the solution in an ice bath.
- Slowly add triethylamine dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.
- Cool the reaction mixture and filter to remove the triethylamine hydrochloride precipitate.
- Wash the filtrate with dilute hydrochloric acid to remove any remaining triethylamine.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Tetramethyl-1,3-cyclobutanedione**.
- Purify the crude product by recrystallization from a suitable solvent (e.g., pentane or hexane) to obtain white crystals of the final product.



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Synthesis Workflow

Chemical Reactivity

The primary chemical reactivity of **Tetramethyl-1,3-cyclobutanedione** centers around its two carbonyl groups. A key reaction is its reduction to the corresponding diol.

Hydrogenation to 2,2,4,4-Tetramethylcyclobutanediol

Tetramethyl-1,3-cyclobutanedione can be hydrogenated to form 2,2,4,4-tetramethylcyclobutanediol, a valuable monomer in the polymer industry.^[4] This reduction can be achieved using various catalysts and conditions.

Experimental Protocol: Catalytic Hydrogenation

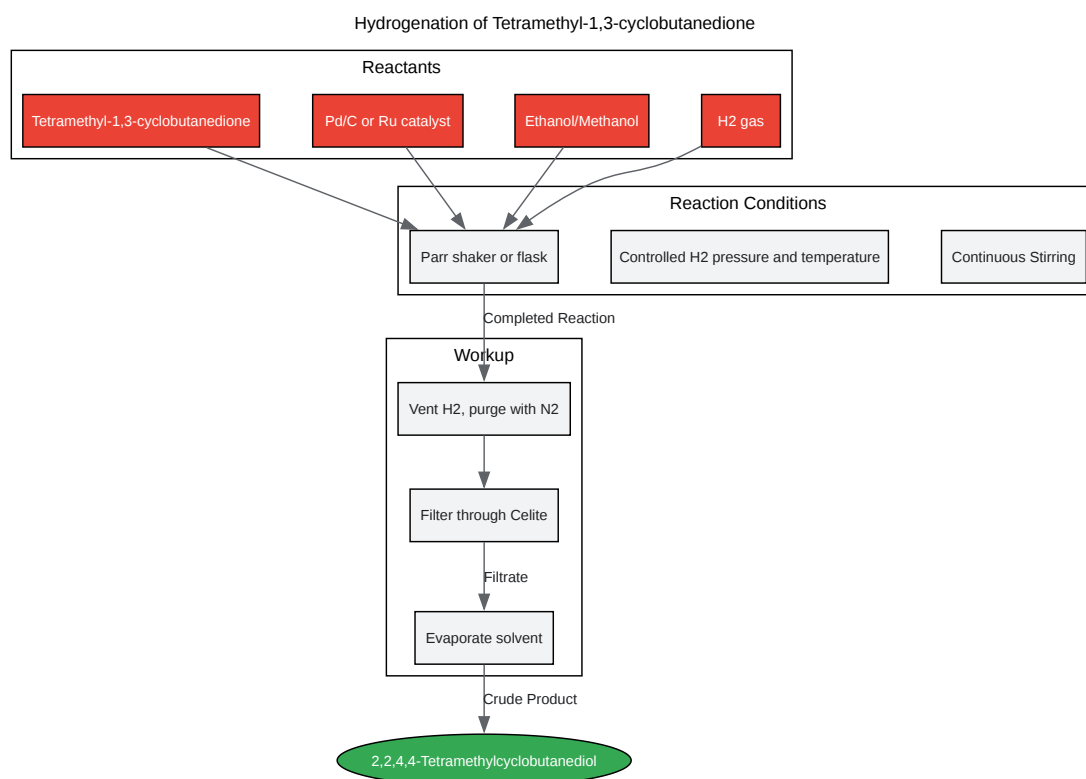
Materials:

- **Tetramethyl-1,3-cyclobutanedione**
- Catalyst (e.g., Palladium on carbon (Pd/C) or Ruthenium-based catalyst)
- Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)
- Hydrogen gas
- Filter aid (e.g., Celite)

Procedure:

- In a suitable hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen), place the **Tetramethyl-1,3-cyclobutanedione** and the solvent.
- Carefully add the hydrogenation catalyst under an inert atmosphere.
- Seal the reaction vessel and purge it with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure and maintain it with stirring at a specific temperature until the reaction is complete (monitored by TLC or GC).
- Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the filter cake with the solvent used in the reaction.
- Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2,2,4,4-tetramethylcyclobutanediol.
- The product can be further purified by recrystallization.



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Hydrogenation Workflow

Spectroscopic Data

The structural elucidation of **Tetramethyl-1,3-cyclobutanedione** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Key Features	Source(s)
^1H NMR	A single peak is expected for the twelve equivalent protons of the four methyl groups.	[8]
^{13}C NMR	Signals corresponding to the carbonyl carbons and the quaternary carbons of the cyclobutane ring, as well as the methyl carbons, would be observed.	
IR Spectroscopy	A strong absorption band characteristic of the C=O stretching of a cyclic ketone is a prominent feature.	
Mass Spectrometry	The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.	
UV-Vis Spectroscopy	The near-ultraviolet spectrum exhibits maxima around 300 nm and 340 nm.	

Experimental Protocol: NMR Sample Preparation

Materials:

- **Tetramethyl-1,3-cyclobutanedione** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., CDCl_3)

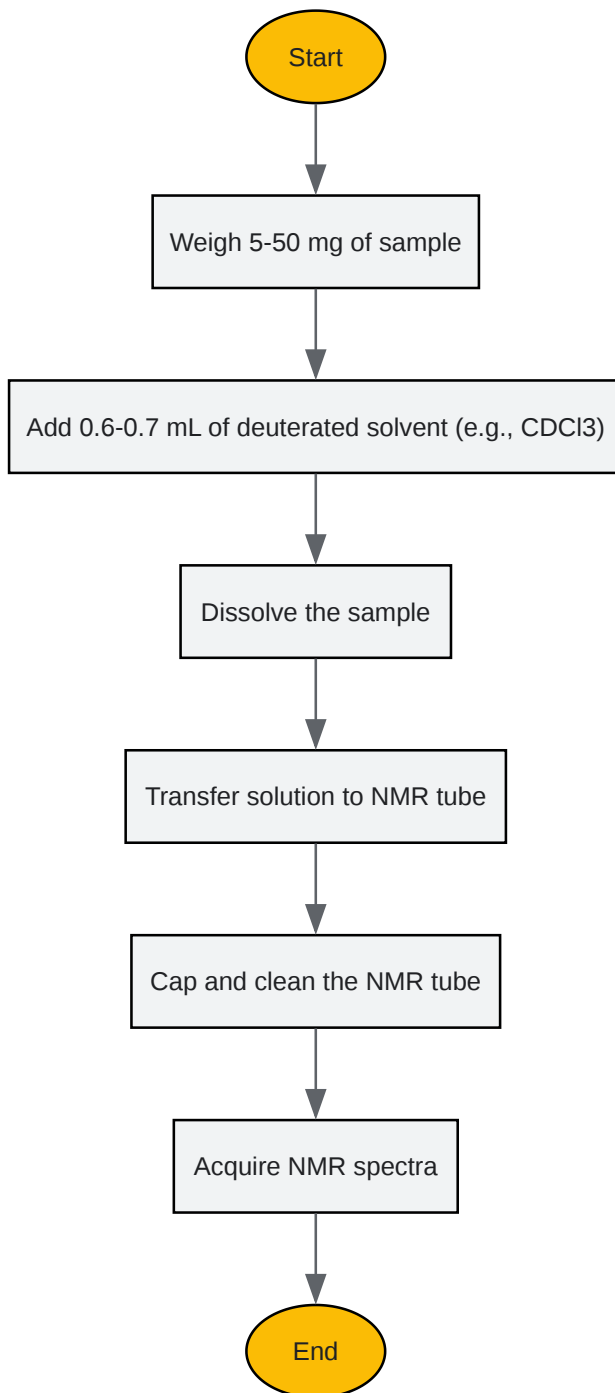
- NMR tube

- Pipette

Procedure:

- Weigh the appropriate amount of **Tetramethyl-1,3-cyclobutanedione** into a small vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the solid.
- Using a pipette, transfer the solution into a clean, dry NMR tube.
- Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
- Acquire the ^1H and/or ^{13}C NMR spectra according to the instrument's standard operating procedures.

NMR Sample Preparation Workflow

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NMR Sample Preparation

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **Tetramethyl-1,3-cyclobutanedione**. The information on its synthesis, key reactions, and spectroscopic characterization, along with detailed experimental protocols and workflow diagrams, serves as a valuable resource for professionals in research and development. The structured presentation of data is intended to support further investigation and application of this versatile chemical intermediate.

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